(11Z)-7-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE
Overview
Description
(11Z)-7-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE is a complex organic compound that belongs to the class of indenoquinolines. This compound is characterized by its unique structure, which includes a quinoline fused with an indene ring system, and a phenylamine group attached to the quinoline moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of (11Z)-7-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indenoquinoline Core: This step involves the cyclization of appropriate precursors to form the indenoquinoline structure. For instance, a Friedländer synthesis can be employed, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the quinoline ring.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Phenylamine Group: The final step involves the attachment of the phenylamine group to the quinoline moiety. This can be achieved through nucleophilic substitution reactions, where an amine group displaces a leaving group on the quinoline ring.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
(11Z)-7-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups are introduced onto the aromatic ring.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
(11Z)-7-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of novel materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. It is also investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer agent. Its ability to interact with cellular targets and induce apoptosis in cancer cells is of particular interest.
Industry: In the industrial sector, the compound is used in the development of dyes and pigments, as well as in the formulation of specialty chemicals for various applications.
Mechanism of Action
The mechanism of action of (11Z)-7-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and subsequent cell death. Additionally, the compound may interact with cellular signaling pathways, modulating the expression of genes involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
(11Z)-7-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE can be compared with other similar compounds, such as:
Indeno[1,2-b]quinoline: This compound shares the indenoquinoline core structure but lacks the phenylamine group. It exhibits similar chemical reactivity but may have different biological activities.
Phenylquinoline: This compound contains a quinoline ring with a phenyl group attached but lacks the indene moiety. It serves as a useful comparison to highlight the unique properties imparted by the indene ring in this compound.
Methylquinoline: This compound features a quinoline ring with a methyl group attached but lacks the indene and phenylamine groups. It provides insight into the role of the methyl group in modulating the compound’s properties.
Properties
IUPAC Name |
7-methyl-N-phenylindeno[1,2-b]quinolin-11-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2/c1-15-11-12-16-14-20-22(24-17-7-3-2-4-8-17)18-9-5-6-10-19(18)23(20)25-21(16)13-15/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCBEBMHXWEVAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=NC4=CC=CC=C4)C5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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